molecular formula C15H23N5O3 B072361 Phe-arg CAS No. 1238-09-1

Phe-arg

Cat. No. B072361
CAS RN: 1238-09-1
M. Wt: 321.37 g/mol
InChI Key: OZILORBBPKKGRI-RYUDHWBXSA-N
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Description

“Phe-Arg” refers to a dipeptide consisting of the amino acids phenylalanine (Phe) and arginine (Arg). It’s a part of various larger peptides and proteins .


Synthesis Analysis

The synthesis of “Phe-Arg” can be achieved through standard peptide synthesis methods. For instance, a study describes the synthesis of a cyclic decapeptide that includes the “Phe-Arg” sequence . Another research discusses the synthesis of a peptide with a “Phe-Arg” sequence for self-assembly in nanomedicine .


Chemical Reactions Analysis

“Phe-Arg” can participate in various chemical reactions, particularly those involved in peptide self-assembly . It’s also involved in enzymatic reactions, as seen in the study of anion-π interactions in biomolecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Phe-Arg” can be influenced by its context within a larger peptide or protein. For instance, peptides containing the “Phe-Phe” motif, which includes “Phe-Arg”, can self-assemble into nanostructures and hydrogels with unique properties .

Scientific Research Applications

Anticoagulant Properties

D-Phe-Pro-Arg-H sulfate, a tripeptide aldehyde, is recognized for its highly active and selective anticoagulant properties. Studies have found it to be an effective inhibitor of thrombin both in vitro and in vivo. However, its stability in neutral aqueous solutions at higher temperatures is limited, leading to its transformation into an inactive compound. The development of its stable N-methyl derivative, D-MePhe-Pro-Arg-H, addressed this issue, retaining the high activity and selectivity of the parent compound without the instability issue (Bajusz et al., 1990).

Influence on Physicochemical Properties of Starch

The addition of amino acids like phenylalanine (Phe) and arginine (Arg) to potato starch can significantly affect its physicochemical properties. Charge-carrying amino acids like Arg showed notable effects, such as decreasing swelling power, solubility, and light transmittance of potato starch gels. This suggests potential applications in modifying the textural and nutritional properties of starch-based products (Cui et al., 2014).

Structural Analysis and Drug Design

A comprehensive structure-activity relationship study of opiorphin, which includes Phe, highlighted the significance of Phe in inhibiting neprilysin and aminopeptidase N. This study offers insights into developing potent and stable analogues for potential analgesic applications (Rosa et al., 2012).

Neuronal System Research

Research on Phe-Met-Arg-Phe-NH2 (a molluskan cardioexcitatory peptide) in rats revealed a widespread neuronal system in the brain and spinal cord. This peptide differs from neurons labeled by antibodies to Met-enkephalin, indicating distinct functions and potential applications in neuroscience research (Weber et al., 1981).

Peptide Self-Assembly

Studies on [Arg-Phe]4, an octapeptide with an alternating sequence of arginine and phenylalanine, revealed its self-assembly into spheroidal aggregates and fibrils. This provides valuable insights into the aggregation process and structure of self-assembled peptides, with potential applications in materials science and nanotechnology (Decandio et al., 2015).

Safety And Hazards

The safety and hazards associated with “Phe-Arg” would depend on its specific use and context. For instance, in the context of a laboratory chemical, safety data sheets provide information on handling, storage, and emergency procedures .

Future Directions

Research on “Phe-Arg” and related peptides continues to expand, particularly in the field of nanomedicine. For instance, the “Phe-Phe” motif, which includes “Phe-Arg”, is being explored for its potential in drug delivery and other therapeutic applications .

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3/c16-11(9-10-5-2-1-3-6-10)13(21)20-12(14(22)23)7-4-8-19-15(17)18/h1-3,5-6,11-12H,4,7-9,16H2,(H,20,21)(H,22,23)(H4,17,18,19)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZILORBBPKKGRI-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90924605
Record name N~2~-(2-Amino-1-hydroxy-3-phenylpropylidene)arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90924605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phenylalanylarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028989
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Phe-arg

CAS RN

1238-09-1
Record name L-Phenylalanyl-L-arginine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1238-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylalanylarginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001238091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-(2-Amino-1-hydroxy-3-phenylpropylidene)arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90924605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylalanylarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028989
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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